molecular formula C10H10ClF2N B13334620 (R)-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine CAS No. 1241679-62-8

(R)-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine

Cat. No.: B13334620
CAS No.: 1241679-62-8
M. Wt: 217.64 g/mol
InChI Key: HPWUALSKMMYFIR-MRVPVSSYSA-N
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Description

®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3-chloro-2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,4-difluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine: vs. : The ®- and (S)-enantiomers may exhibit different biological activities.

    2-(3-Chloro-2,4-difluorophenyl)pyrrolidine: Lacks the chiral center, leading to different properties.

Uniqueness

    Chirality: The presence of the chiral center in ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine makes it unique compared to its achiral counterparts.

    Substitution Pattern: The specific substitution pattern on the phenyl ring contributes to its distinct chemical and biological properties.

Properties

CAS No.

1241679-62-8

Molecular Formula

C10H10ClF2N

Molecular Weight

217.64 g/mol

IUPAC Name

(2R)-2-(3-chloro-2,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10ClF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1

InChI Key

HPWUALSKMMYFIR-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)F)Cl)F

Origin of Product

United States

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